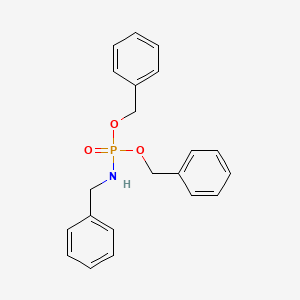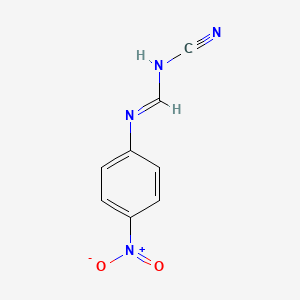
Methanimidamide, N-cyano-N'-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanimidamide, N-cyano-N’-(4-nitrophenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group and a nitrophenyl group attached to the methanimidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N-cyano-N’-(4-nitrophenyl)- can be achieved through several methods. One common approach involves the condensation of 2-nitroaniline with cyanoacetic acid in the presence of dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . This reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of Methanimidamide, N-cyano-N’-(4-nitrophenyl)- may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality compound.
Análisis De Reacciones Químicas
Types of Reactions
Methanimidamide, N-cyano-N’-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of Methanimidamide, N-cyano-N’-(4-nitrophenyl)- include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
Methanimidamide, N-cyano-N’-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and probes for studying biological processes.
Medicine: Some derivatives are being investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of Methanimidamide, N-cyano-N’-(4-nitrophenyl)- involves its interaction with specific molecular targets. The cyano and nitrophenyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied.
Comparación Con Compuestos Similares
Methanimidamide, N-cyano-N’-(4-nitrophenyl)- can be compared with other similar compounds, such as:
Methanimidamide, N,N-dimethyl-N’-(4-nitrophenyl)-: This compound has a similar structure but with dimethyl groups instead of a cyano group.
2-Cyano-N-(4-nitrophenyl)acetamide: Another related compound with a cyano and nitrophenyl group but different core structure.
The uniqueness of Methanimidamide, N-cyano-N’-(4-nitrophenyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
59425-42-2 |
|---|---|
Fórmula molecular |
C8H6N4O2 |
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
N-cyano-N'-(4-nitrophenyl)methanimidamide |
InChI |
InChI=1S/C8H6N4O2/c9-5-10-6-11-7-1-3-8(4-2-7)12(13)14/h1-4,6H,(H,10,11) |
Clave InChI |
SVKHBXKZTUXCCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=CNC#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


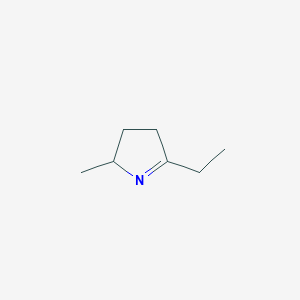

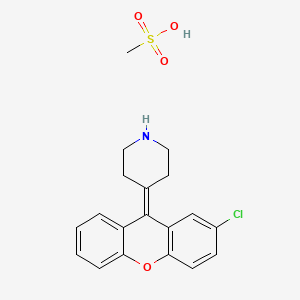
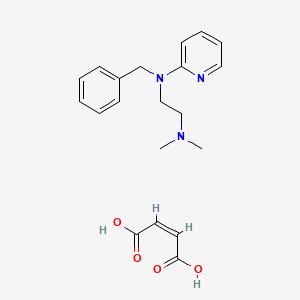
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14611520.png)
![Silane, [1,4-cyclohexadiene-1,4-diylbis(oxy)]bis[trimethyl-](/img/structure/B14611525.png)
![1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl-](/img/structure/B14611531.png)
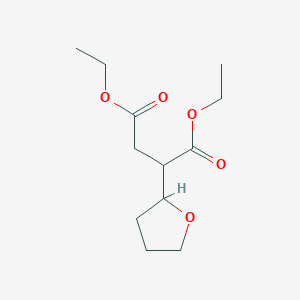

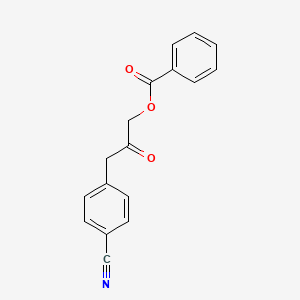
![Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14611553.png)


